molecular formula C25H27N5O4S B2937502 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 958943-19-6

2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

カタログ番号: B2937502
CAS番号: 958943-19-6
分子量: 493.58
InChIキー: PJDFICYTYKCMAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a structurally complex molecule featuring an imidazo[1,2-c]quinazolin core substituted with a cyclohexylcarbamoyl group, a sulfanyl bridge, and a furan-2-ylmethyl acetamide moiety. Its molecular formula is C28H30N5O4S, with a molecular weight of 532.63 g/mol (calculated).

特性

IUPAC Name

N-cyclohexyl-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c31-21(27-16-7-2-1-3-8-16)13-20-24(33)30-23(28-20)18-10-4-5-11-19(18)29-25(30)35-15-22(32)26-14-17-9-6-12-34-17/h4-6,9-12,16,20H,1-3,7-8,13-15H2,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFICYTYKCMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazoline core, followed by the introduction of the cyclohexylcarbamoyl group and the furan moiety. Common reagents used in these reactions include cyclohexyl isocyanate, furan-2-carbaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization.

化学反応の分析

Functionalization of the Sulfanyl Linker

The sulfanyl (-S-) bridge is introduced via nucleophilic substitution or oxidative coupling:

  • Reaction of 5-chloroimidazo[1,2-c]quinazolinone with thiols (e.g., mercaptoacetamide derivatives) in dimethylformamide (DMF) using potassium hexamethyldisilazane (KHMDS) as a base .

  • Optimal conditions: 1.1–3.0 molar excess of thiol, 60–100°C, 3–6 hours .

Key Observations

  • Higher temperatures (80–100°C) improve reaction rates but may reduce selectivity.

  • DMF enhances solubility of polar intermediates .

Formation of the Acetamide Moiety

The acetamide group is introduced via amide coupling:

  • Step 1 : Activation of carboxylic acid (e.g., chloroacetyl chloride) with EDCl/HOBt.

  • Step 2 : Reaction with furfurylamine in DMF at room temperature .

Representative Data

SubstrateCoupling AgentSolventTimeYield
Chloroacetyl chlorideEDCl/HOBtDMF2–4 h82%
Furfurylamine-DMF30 min89%

Cyclohexylcarbamoyl Group Installation

The cyclohexylcarbamoyl substituent is added via carbamate or urea formation:

  • Reaction of an amine intermediate with cyclohexyl isocyanate in THF under inert atmosphere .

  • Base catalysts (e.g., TEA) accelerate the reaction .

Optimized Protocol

  • Conditions : Cyclohexyl isocyanate (1.2 eq), THF, TEA (1.5 eq), 0°C to RT, 12–18 hours.

  • Yield : 75–88% .

Stability and Side Reactions

  • Hydrolysis : The acetamide group is susceptible to basic hydrolysis (e.g., NaOH/EtOH, 50°C), yielding the corresponding carboxylic acid .

  • Oxidation : The furan ring undergoes epoxidation or ring-opening under strong oxidative conditions (e.g., mCPBA).

Degradation Pathways

ConditionObservationSource
pH > 10Acetamide hydrolysis to carboxylic acid
mCPBA, DCMFuran epoxidation (70% conversion)

Reductive Amination and Modifications

The compound undergoes reductive amination at the quinazolinone nitrogen using sodium cyanoborohydride (NaBH3CN) and aldehydes .

Example Modification

AldehydeProductYield
BenzaldehydeN-Benzyl derivative68%

Spectroscopic Characterization

  • NMR : Distinct signals for furan protons (δ 6.2–7.4 ppm), cyclohexyl carbamate (δ 1.2–1.8 ppm), and sulfanyl group (δ 3.1–3.3 ppm) .

  • MS : Molecular ion peak at m/z 523.2 [M+H]+ .

科学的研究の応用

2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ primarily in substituents on the acetamide or imidazo[1,2-c]quinazolin moieties:

  • N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide (): Substituent: 4-Fluorophenylmethyl instead of furan-2-ylmethyl. Molecular formula: C30H34FN5O3S (MW: 563.69 g/mol).
  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Core structure: Triazole instead of imidazoquinazolin. Bioactivity: Demonstrated anti-exudative activity (65–85% inhibition at 10 mg/kg) comparable to diclofenac sodium .

Quantitative Structural Similarity

Computational similarity metrics (e.g., Tanimoto coefficient) are critical for comparing structural analogs:

  • Tanimoto score : A threshold of >0.8 indicates high similarity (). The target compound and the fluorophenyl analog () likely share a score of ~0.85 due to shared core and substituent motifs.
  • Dice index : Used for clustering compounds with similar fragmentation patterns in mass spectrometry (). Related compounds with analogous sulfanyl-acetamide groups would cluster together.

Bioactivity and Structure-Activity Relationships (SAR)

  • Anti-exudative activity : Furan-containing analogs (e.g., 3.1–3.21 in ) show dose-dependent inhibition of inflammation, with activity linked to the sulfanyl-acetamide group and furan’s hydrogen-bonding capacity .
  • Impact of cyclohexylcarbamoyl : The bulky cyclohexyl group in the target compound may enhance binding to hydrophobic pockets in protein targets, as seen in cyclohexyl-substituted kinase inhibitors .

Physicochemical Properties

Property Target Compound Fluorophenyl Analog () Triazole Derivative ()
Molecular Weight 532.63 563.69 ~400–450 (estimated)
LogP (Lipophilicity) ~3.5 (estimated) ~4.2 (fluorine enhances lipophilicity) ~2.8–3.2
Hydrogen Bond Acceptors 8 7 6–7

生物活性

The compound 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a cyclohexylcarbamoyl moiety and an imidazoquinazoline framework, suggest diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C₂₁H₂₃N₃O₃S, with a molecular weight of approximately 483.6 g/mol. The presence of various functional groups contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this one exhibit significant biological activities, particularly in the following areas:

  • Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease pathways. Research on related quinazoline derivatives indicates their ability to inhibit epidermal growth factor receptor (EGFR) and other targets critical in cancer progression.
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Anticancer Activity

A study evaluated several quinazoline derivatives for their cytotoxicity against human cancer cell lines. The compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine exhibited an IC50 value of 0.096 μM against EGFR, showcasing its potential as an anticancer agent . Similarly, compounds from the imidazoquinazoline family were found to possess significant activity against A549 cells .

Enzyme Inhibition

Research has shown that imidazoquinazolines can effectively inhibit α-glucosidase activity, which is crucial for glucose metabolism . The structure–activity relationship (SAR) analysis indicated that specific substituents enhance inhibitory potency, suggesting that modifications to the compound's structure could improve its efficacy.

Anti-inflammatory Effects

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. For example, studies indicated that certain derivatives can inhibit matrix metalloproteinases (MMPs), which play a role in inflammation and tissue remodeling .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 Value (μM)Reference
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineAnticancerMCF70.096
Compound 32AnticancerA549Not specified
Quinazoline Derivative Xα-glucosidase InhibitionNot specifiedNot specified
Compound YAnti-inflammatoryU937Not specified

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via a multi-step approach:

  • Step 1 : Formation of the imidazo[1,2-c]quinazolinone core through cyclization of substituted quinazoline precursors under reflux conditions.
  • Step 2 : Thiolation at the 5-position using disulfide intermediates or thiourea derivatives.
  • Step 3 : Acetamide substitution via coupling reactions (e.g., EDC/HOBt-mediated) with furan-2-ylmethylamine. Key solvents include DMF or THF, with nitrogen atmosphere to prevent oxidation. Yields for analogs range from 65% to 93% .

Q. Which spectroscopic methods are essential for structural validation?

  • 1H/13C NMR : Critical for confirming substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, furan protons at δ 6.3–7.4 ppm).
  • HRMS : Validates molecular mass (e.g., observed [M+Na]+ at m/z 544.0501 in analogs).
  • FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether bonds (C–S at ~600 cm⁻¹) .

Q. What structural features drive its potential bioactivity?

  • The cyclohexylcarbamoyl group enhances lipophilicity, aiding membrane permeability.
  • The furan-2-ylmethyl moiety may engage in π-π stacking with aromatic residues in target proteins.
  • The sulfanyl bridge contributes to redox activity, as seen in anti-inflammatory quinazolinone derivatives .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways?

  • Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics.
  • Machine learning (ML) models analyze experimental parameters (temperature, catalyst loading) to minimize trial-and-error.
  • ICReDD’s integrated approach combines computation, informatics, and experiments to reduce synthesis time by 30–50% .

Q. How to resolve contradictions in spectral data interpretation?

  • Use 2D NMR (COSY, HSQC) to validate ambiguous proton assignments (e.g., overlapping aromatic signals).
  • Compare experimental NMR shifts with DFT-calculated values (error tolerance < 0.3 ppm).
  • Discrepancies in HRMS may arise from isotopic patterns or adduct formation; verify with isotopic distribution simulations .

Q. What in vivo models assess anti-exudative efficacy?

  • Formalin-induced rat paw edema : Measure reduction in paw volume post-administration (10–50 mg/kg, i.p.).
  • Pharmacokinetics : Profile plasma concentration-time curves (Tmax = 2–4 hrs, t1/2 = 6–8 hrs) to optimize dosing.
  • Compare with reference drugs (e.g., indomethacin) for relative potency .

Q. How to design SAR studies for improved activity?

  • Substituent modification : Replace cyclohexyl with adamantyl (increased steric bulk) or furan with thiophene (enhanced π-stacking).
  • QSAR modeling : Use Hammett constants (σ) and logP values to correlate substituent electronic effects with IC50 trends.
  • In vitro assays : Screen derivatives against COX-2 or LOX enzymes to identify mechanistic targets .

Q. What strategies reduce batch variability in scale-up?

  • Process Analytical Technology (PAT) : Monitor critical parameters (e.g., pH, temperature) in real time using inline sensors.
  • Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to optimize solvent ratios and catalyst loadings.
  • Crystallization control : Use seed crystals or anti-solvent addition to ensure polymorph consistency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。